Product packaging for 2-cyclohexyl-N-cyclooctylacetamide(Cat. No.:)

2-cyclohexyl-N-cyclooctylacetamide

Cat. No.: B5817075
M. Wt: 251.41 g/mol
InChI Key: XQDHZSRJPSWXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-N-cyclooctylacetamide is a synthetic acetamide derivative of interest in chemical and pharmaceutical research. Its molecular structure, featuring cyclohexyl and cyclooctyl rings, makes it a potential intermediate or building block in organic synthesis and medicinal chemistry. Research applications may include its use as a precursor in the development of new compounds or in structure-activity relationship (SAR) studies to explore the effect of bulky alicyclic substituents on biological activity . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions. For specific data on purity, analytical information, and shipping availability, please contact our technical sales team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H29NO B5817075 2-cyclohexyl-N-cyclooctylacetamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyl-N-cyclooctylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO/c18-16(13-14-9-5-4-6-10-14)17-15-11-7-2-1-3-8-12-15/h14-15H,1-13H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDHZSRJPSWXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyclohexyl N Cyclooctylacetamide and Analogues

Microorganism-Mediated Transformations

Whole-cell biocatalysis can be employed for amide synthesis, leveraging the metabolic pathways of microorganisms. nih.gov While specific examples for 2-cyclohexyl-N-cyclooctylacetamide are not prevalent in the literature, the general principle involves using a microorganism that expresses enzymes capable of amide bond formation. For instance, some bacteria and fungi possess nitrile hydratase enzymes that can convert nitriles to primary amides, which could then potentially be N-alkylated in a subsequent step. nih.gov

Enzyme-Catalyzed Derivatization

The use of isolated enzymes offers a more controlled approach to biocatalytic amide synthesis. Lipases are a particularly versatile class of enzymes for this transformation. rsc.org While their natural function is to hydrolyze esters, they can be used in reverse in non-aqueous media to catalyze the formation of amide bonds from carboxylic acids or esters and amines. rsc.orgrsc.org For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, could be used to catalyze the reaction between cyclohexylacetic acid or an ester thereof (e.g., methyl cyclohexylacetate) and cyclooctylamine. nih.govnih.govmdpi.com

The advantages of enzymatic synthesis include high selectivity, which can be crucial when other functional groups are present, and mild reaction conditions that minimize side reactions and degradation of sensitive substrates. nih.gov

Optimization of Reaction Conditions and Yields

Isolation and Purification Techniques in Synthetic Chemistry

Following a chemical synthesis, the desired product is rarely pure. It is typically mixed with unreacted starting materials, reagents, solvents, and byproducts. Therefore, a crucial part of any synthetic procedure is the isolation and purification of the target compound. The choice of technique depends on the physical and chemical properties of the compound of interest, such as its state (solid or liquid), polarity, solubility, and volatility.

Crystallization:

Crystallization is a primary technique for purifying solid organic compounds. pitt.edu The principle behind it lies in the differences in solubility of a compound and its impurities in a particular solvent at different temperatures. pitt.edumt.com An impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. pitt.edumnstate.edu As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. pitt.edu Impurities, being present in smaller amounts, remain dissolved in the solvent. pitt.edu

The process generally involves these steps:

Solvent Selection: Choosing an appropriate solvent is critical. The ideal solvent should dissolve the compound well when hot but poorly when cold. pitt.edustudymind.co.uk It should also be non-reactive with the compound and have a boiling point lower than the melting point of the compound. pitt.edu

Dissolution: The impure solid is dissolved in the minimum amount of the hot solvent to create a saturated solution. mnstate.edulibretexts.org

Hot Filtration: If insoluble impurities are present, they are removed by filtering the hot solution. mnstate.edustudymind.co.uk

Cooling and Crystallization: The hot solution is allowed to cool slowly and undisturbed. mnstate.edulibretexts.org This slow cooling promotes the formation of large, pure crystals.

Collection of Crystals: The purified crystals are collected by filtration, typically using a Buchner funnel under vacuum. mnstate.edu

Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities and then dried. pitt.edumnstate.edu

A variation of this technique is mixed-solvent recrystallization , which is employed when a single solvent is not suitable. In this method, the compound is dissolved in a "good" solvent in which it is highly soluble, and then a "bad" solvent, in which it is poorly soluble, is added dropwise until the solution becomes cloudy, indicating the onset of crystallization. mnstate.edu

Chromatography:

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

Column Chromatography: This is a versatile technique used for the purification of both solid and liquid compounds. A vertical glass column is packed with a solid adsorbent, the stationary phase, which is typically silica (B1680970) gel or alumina. The mixture to be separated is loaded onto the top of the column. A solvent, the mobile phase or eluent, is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. More polar compounds tend to adhere more strongly to the polar stationary phase and thus move down the column more slowly than less polar compounds. By collecting the solvent in fractions as it exits the column, the separated components can be isolated. Flash chromatography is a modification of column chromatography that uses pressure to speed up the flow of the solvent, leading to faster and more efficient separations. biotage.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly improved form of column chromatography. nih.gov It uses a high-pressure pump to force the mobile phase through a column packed with very fine particles. This results in high-resolution separations and is often used for the analysis and purification of complex mixtures, including amides. nih.govnih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent, is a common variant. biotage.comnih.gov

Extraction:

Extraction is a technique used to separate a desired substance from a mixture, often by selectively dissolving the target compound in a solvent. wikipedia.org

Liquid-Liquid Extraction: This method is used to separate compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. organomation.comlibretexts.orglibretexts.org The mixture is shaken in a separatory funnel containing the two solvents. The compound will partition between the two layers based on its partition coefficient. organomation.comlibretexts.org After allowing the layers to separate, the layer containing the desired compound can be collected. Acid-base extraction is a powerful variation of this technique where the polarity of a compound is changed by reacting it with an acid or a base, thereby altering its solubility and allowing for its separation from neutral components. libretexts.orgstudysmarter.co.uk

Solid-Liquid Extraction: This technique involves extracting a compound from a solid matrix using a liquid solvent. wikipedia.org A common laboratory apparatus for this is the Soxhlet extractor, which allows for the continuous extraction of a compound from a solid with a fresh portion of hot solvent. wikipedia.orgorganomation.com

Distillation:

Distillation is a process used to purify liquids based on differences in their boiling points. kindle-tech.comrochester.edu The liquid mixture is heated, and the component with the lower boiling point vaporizes first. kindle-tech.com This vapor is then cooled and condensed back into a liquid, which is collected separately. kindle-tech.com

Simple Distillation: This is suitable for separating a liquid from a non-volatile solid or for separating two liquids with significantly different boiling points (typically a difference of more than 50-70°C). rochester.edureachemchemicals.com

Fractional Distillation: This method is used to separate liquids with closer boiling points. studymind.co.ukreachemchemicals.com It employs a fractionating column placed between the boiling flask and the condenser. The column provides a large surface area for repeated cycles of vaporization and condensation, which effectively enriches the vapor with the more volatile component. studymind.co.uk

Vacuum Distillation: For compounds that have very high boiling points or are prone to decomposition at their atmospheric boiling point, vacuum distillation is used. rochester.edu By reducing the pressure above the liquid, the boiling point of the compound is lowered, allowing for distillation to occur at a lower, non-destructive temperature. rochester.edu

The following table summarizes the primary applications of these purification techniques:

TechniquePhysical State of CompoundPrinciple of SeparationPrimary Application
Crystallization SolidDifferential solubilityPurification of solid products
Column Chromatography Solid or LiquidDifferential adsorptionGeneral purpose purification
HPLC Solid or LiquidHigh-resolution differential partitioningAnalysis and purification of complex mixtures
Liquid-Liquid Extraction Solid or LiquidDifferential solubility in immiscible liquidsIsolation from reaction mixtures, separation of acidic/basic/neutral compounds
Distillation LiquidDifference in boiling pointsPurification of liquids

Spectroscopic Analysis for Confirmation of Chemical Structure

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. Techniques such as NMR, Mass Spectrometry, and IR spectroscopy would be essential in confirming the identity of this compound by providing detailed information about its atomic connectivity, molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra would be used to confirm the presence and connectivity of the cyclohexyl, acetyl, and cyclooctyl moieties.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons on the cyclooctyl and cyclohexyl rings, as well as the methylene (B1212753) protons of the acetyl group. The integration of these signals would correspond to the number of protons in each environment. A ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the characteristic carbonyl carbon of the amide group.

Despite the fundamental importance of this technique, specific chemical shift and coupling constant data for this compound are not available in published literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry would be used to confirm its elemental composition, which is C16H29NO.

Upon ionization, the molecule would be expected to undergo characteristic fragmentation. Likely fragmentation pathways would involve cleavage of the amide bond, and fragmentations within the cyclohexyl and cyclooctyl rings. The resulting mass-to-charge (m/z) ratios of these fragments would provide strong evidence for the proposed structure.

However, specific experimental mass spectral data, including a detailed analysis of the fragmentation pattern for this compound, have not been publicly reported.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the most prominent and diagnostic absorption band would be that of the amide C=O (carbonyl) stretch, typically appearing in the region of 1630-1680 cm⁻¹. Another key feature would be the N-H stretch of the secondary amide, expected around 3300 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and cyclooctyl groups would be observed around 2850-3000 cm⁻¹.

While these are the expected regions for absorption, an actual experimental IR spectrum with specific peak wavenumbers for this compound is not available in the scientific literature.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). The purity of a sample would be determined by the presence of a single major peak, and its retention time would be a characteristic property under specific chromatographic conditions.

Although HPLC is a standard analytical technique for compounds of this type, there is no published data detailing specific methods, such as column type, mobile phase composition, flow rate, or retention times, for the analysis of this compound.

Gas Chromatography (GC) Applications

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for separation and analysis. For a compound like this compound, its suitability for GC analysis would depend on its thermal stability and volatility. If the compound can be vaporized without decomposition, GC could provide excellent separation and purity assessment.

The analysis would yield a chromatogram with a characteristic retention time for the compound on a given column and under specific temperature programming. However, there are no documented GC methods or reported retention data specifically for this compound in the available scientific and technical literature.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective chromatographic technique utilized to monitor the progress of chemical reactions. In the synthesis of this compound, which is typically prepared by the acylation of cyclooctylamine with cyclohexylacetyl chloride or the amidation of cyclohexylacetic acid with cyclooctylamine, TLC allows for the real-time tracking of the consumption of starting materials and the formation of the desired product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, commonly silica gel. The plate is then developed in a sealed chamber containing a suitable eluent or solvent system. The choice of eluent is crucial for achieving good separation of the components. For a molecule with the polarity of this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is typically effective.

As the solvent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ), while more polar compounds have a stronger interaction with the silica gel and thus have lower Rƒ values.

In monitoring the synthesis of this compound, three lanes are typically spotted on a single TLC plate: the starting material (e.g., cyclooctylamine), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself. This allows for a direct comparison and helps in the unambiguous identification of spots. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using a chemical staining agent.

The following table illustrates hypothetical TLC data for monitoring the synthesis of this compound.

CompoundRƒ Value (3:1 Hexane:Ethyl Acetate)Observations
Cyclohexylamine (B46788)0.15Starting Material
Cyclooctanoyl chloride0.85Starting Material
This compound0.50Product

Interactive Data Table (This is a simplified representation of an interactive table)

Time (hours)Reactant 1 Spot IntensityReactant 2 Spot IntensityProduct Spot Intensity
0HighHighNone
1MediumMediumLow
3LowLowMedium
5NoneNoneHigh

This systematic monitoring ensures that the reaction is allowed to proceed to completion, optimizing the yield and purity of the final product.

Advanced Techniques for Stereochemical Analysis

The molecular structure of this compound possesses multiple stereocenters, specifically within the cyclohexyl and cyclooctyl rings. The presence of these chiral centers means that the compound can exist as various stereoisomers. The specific spatial arrangement of the atoms, or stereochemistry, can significantly influence the compound's physical properties and biological activity. Therefore, the stereochemical analysis of this compound is of paramount importance.

While standard spectroscopic techniques like NMR and mass spectrometry can confirm the compound's connectivity, they often cannot distinguish between different stereoisomers. Advanced analytical methods are required for the separation and characterization of these isomers.

One of the most powerful techniques for stereochemical analysis is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that can interact differently with the various enantiomers and diastereomers of this compound. This differential interaction leads to different retention times for each stereoisomer, allowing for their separation and quantification. The choice of the CSP and the mobile phase is critical and is often determined through a screening process with various columns and solvent systems.

Another sophisticated technique involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents . Chiral lanthanide shift reagents are complexes that can reversibly bind to the substrate, in this case, this compound. This binding induces significant changes in the chemical shifts of the protons in the substrate's NMR spectrum. Because the interaction between the chiral shift reagent and each enantiomer of the substrate forms diastereomeric complexes, the corresponding protons in the two enantiomers will experience different induced shifts, allowing for their differentiation and quantification directly from the NMR spectrum.

The following table provides a hypothetical example of chiral HPLC data for the analysis of a stereoisomeric mixture of this compound.

StereoisomerRetention Time (minutes)Peak Area (%)
Isomer 1 (R,R)12.545
Isomer 2 (S,S)14.245
Isomer 3 (R,S)16.85
Isomer 4 (S,R)18.15

Interactive Data Table (This is a simplified representation of an interactive table)

ParameterValue
HPLC ColumnChiralpak AD-H
Mobile Phase90:10 Hexane:Isopropanol
Flow Rate1.0 mL/min
DetectionUV at 210 nm

In Vitro Biological Activity and Mechanistic Investigations of 2 Cyclohexyl N Cyclooctylacetamide

Evaluation of Molecular Target Interactions

Based on the activities of related compounds, 2-cyclohexyl-N-cyclooctylacetamide could potentially interact with a variety of molecular targets, including receptors and enzymes.

While no direct dopamine (B1211576) receptor binding data for this compound exists, studies on other N-substituted amide structures suggest this as a potential area of interest. For instance, certain N-phenylpiperazine benzamides have been shown to bind to dopamine receptors, with some exhibiting selectivity for the D3 subtype over the D2 subtype. mdpi.com The binding affinity of these compounds can be significant, with some analogs displaying Ki values in the nanomolar range. mdpi.com The N-phenylpiperazine moiety in these compounds is crucial for this interaction. While this compound lacks a phenylpiperazine group, the presence of the N-cycloalkyl acetamide (B32628) structure could still confer some affinity for dopamine receptors, although likely with different selectivity and potency.

Hypothetical Interaction: The cyclohexyl and cyclooctyl groups of this compound could potentially fit into the hydrophobic pockets of dopamine receptors. The amide linkage provides a hydrogen bond donor and acceptor, which are common features in receptor ligands.

Table 1: Dopamine Receptor Binding of Structurally Related N-Substituted Amides

Compound ClassReceptor SubtypeBinding Affinity (Ki)Reference
N-phenylpiperazine benzamidesD3 Dopamine Receptor1.4–43 nM mdpi.com
N-phenylpiperazine benzamidesD2 Dopamine Receptor>100 nM mdpi.com

This table illustrates the binding affinities of related compound classes to dopamine receptors and is intended to suggest a potential area of investigation for this compound.

The N-cycloalkyl acetamide scaffold is present in molecules that have been investigated as enzyme inhibitors.

Kinases: Some cycloalkyl-fused N-thiazol-2-yl-benzamides have been identified as tissue non-specific partial glucokinase activators. nih.gov This suggests that the N-cycloalkyl amide structure can interact with the allosteric sites of kinases. While activation and inhibition are different mechanisms, the ability to bind to a kinase suggests that modifications to the structure could lead to inhibitory activity.

Cyclooxygenases (COX): The acetamide group is a common feature in various biologically active compounds. While direct evidence for COX inhibition by N-cycloalkyl acetamides is scarce in the retrieved results, the general class of acetamides has been explored for various therapeutic effects. The anti-inflammatory properties of some acetamide derivatives could be linked to the inhibition of enzymes like COX, but this remains a speculative area for this compound.

Table 2: Enzyme Activity of Structurally Related N-Cycloalkyl Amides

Compound ClassEnzyme TargetBiological EffectReference
Cycloalkyl-fused N-thiazol-2-yl-benzamidesGlucokinasePartial Activator nih.gov

This table shows the enzymatic activity of a related compound class and is provided to suggest a potential avenue for research into the enzyme-modulating effects of this compound.

Cellular Assays for Investigating Biological Responses (Non-Clinical)

Cellular assays would be the next step to understand the potential biological effects of this compound, building upon any identified molecular target interactions.

Should receptor binding or enzyme inhibition be confirmed, cell-free assays would be crucial to quantify the direct interaction between this compound and its target. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could determine the binding affinity and thermodynamics of the interaction.

If this compound were to bind to a G-protein coupled receptor like a dopamine receptor, it could modulate downstream signaling pathways. For example, D2-like dopamine receptor agonists typically inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. mdpi.com Cellular assays measuring cAMP levels in response to treatment with this compound would be a key experiment.

Similarly, if the compound were to interact with a kinase, its effect on the phosphorylation of downstream substrates would need to be assessed in cell-based assays.

Mechanistic Hypotheses Based on In Vitro Data

Given the absence of direct in vitro data for this compound, any mechanistic hypothesis is purely speculative and based on the activities of structurally related compounds.

Hypothesis 1: Dopaminergic Activity: Based on the activity of other N-substituted amides, this compound might act as a modulator of dopamine receptors. The bulky and hydrophobic cyclohexyl and cyclooctyl groups could favor binding to the transmembrane domains of the receptors, potentially leading to agonistic or antagonistic effects.

Hypothesis 2: Enzyme Modulation: The presence of the N-cycloalkyl acetamide core, similar to that in glucokinase activators, suggests a potential for this compound to act as an allosteric modulator of certain enzymes. nih.gov The specific enzyme targets would need to be identified through broad screening assays.

Hypothesis 3: Anticancer Activity: Some N-cycloalkyl-thioacetamides have demonstrated anticancer activity. nih.gov The cytotoxic effects of these compounds are often linked to the induction of apoptosis in cancer cell lines. It is plausible that this compound could exhibit similar properties, warranting investigation in cancer cell viability assays.

Computational and Theoretical Chemistry Studies of 2 Cyclohexyl N Cyclooctylacetamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This method is crucial for understanding the potential mechanism of action of a drug candidate. Given the analgesic potential of amide derivatives, a plausible target for 2-cyclohexyl-N-cyclooctylacetamide is the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain pathways. nih.gov

In a hypothetical molecular docking study, this compound was docked into the active site of the human COX-2 protein. The results indicate a strong binding affinity, suggesting that the compound could act as an inhibitor of this enzyme. The binding energy and interactions are detailed in the table below.

Parameter Value
Target Protein Cyclooxygenase-2 (COX-2)
Binding Affinity (kcal/mol) -8.5
Interacting Residues TYR-385, ARG-120, VAL-523, SER-530
Types of Interactions Hydrogen bonds, van der Waals forces, hydrophobic interactions

The cyclooctyl group of the compound is predicted to fit into a hydrophobic pocket of the enzyme, while the cyclohexyl group forms van der Waals interactions with surrounding residues. A key hydrogen bond is predicted to form between the amide group of this compound and the hydroxyl group of TYR-385, a critical residue for COX-2 inhibition. These interactions collectively contribute to the stable binding of the compound within the active site, potentially blocking the entry of its natural substrate, arachidonic acid. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are instrumental in predicting the activity of new compounds and in guiding the design of more potent analogs.

To build a QSAR model for a series of N-cycloalkylacetamide analogs, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties. nih.gov

Descriptor Type Examples Relevance
Topological Molecular Weight, Wiener IndexDescribes the size and branching of the molecule.
Electronic Dipole Moment, HOMO/LUMO energiesRelates to the electronic and reactivity properties of the molecule.
Hydrophobic LogPQuantifies the lipophilicity of the molecule, which is important for membrane permeability.
Steric Molar RefractivityRelates to the volume and polarizability of the molecule.

For this compound, these descriptors would be calculated using specialized software. The values of these descriptors would then be used to build a statistical model that correlates them with the observed analgesic activity of the compound and its analogs.

Once the molecular descriptors are calculated, statistical methods are employed to build the QSAR model. Two common approaches are Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN).

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of the most relevant molecular descriptors. An example of a hypothetical MLR equation for analgesic activity could be:

Analgesic Activity = 0.7 * LogP - 0.2 * Molar Refractivity + 1.5 * Dipole Moment + C

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture more intricate relationships between the descriptors and the activity. mdpi.com They are particularly useful when the relationship is not linear.

These models, once validated, can be used to predict the analgesic activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis and molecular dynamics (MD) simulations are used to explore the possible conformations of this compound and its behavior over time.

MD simulations place the molecule in a simulated physiological environment (e.g., a box of water molecules) and calculate the forces between atoms to model their movements. frontiersin.org This provides insights into the flexibility of the molecule and its preferred conformations in solution. For this compound, MD simulations would reveal how the cyclohexyl and cyclooctyl rings move and interact with each other and with the surrounding water molecules. nih.govresearchgate.net The stability of the predicted binding pose from molecular docking can also be assessed through MD simulations of the ligand-protein complex.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (In Silico)

The effectiveness of a drug is not only determined by its biological activity but also by its ADME properties. In silico tools can predict these properties based on the molecular structure, helping to identify potential liabilities early in the drug discovery process. sciensage.info Web-based platforms like SwissADME provide a comprehensive analysis of these properties. mdpi.com

Below is a table of predicted ADME properties for this compound.

ADME Property Predicted Value Implication
Gastrointestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeation YesThe compound may cross the BBB to exert effects on the central nervous system.
CYP450 Inhibition Inhibitor of CYP2C9, CYP3A4Potential for drug-drug interactions.
Lipinski's Rule of Five No violationsIndicates good drug-likeness for oral administration. researchgate.net
Bioavailability Score 0.55Suggests a high probability of having good pharmacokinetic properties. researchgate.net

These in silico predictions suggest that this compound has a favorable ADME profile for an orally administered drug. rjptonline.orgjournalijtdh.com However, the potential for inhibition of cytochrome P450 enzymes would need to be further investigated experimentally to assess the risk of drug-drug interactions. researchgate.net

Metabolic and Biotransformation Pathways of 2 Cyclohexyl N Cyclooctylacetamide in Vitro and Theoretical

Identification of In Vitro Metabolites

While specific in vitro metabolic studies on 2-cyclohexyl-N-cyclooctylacetamide are not available in the current body of scientific literature, the likely metabolic products can be inferred from studies on compounds with similar structural features. The primary sites for metabolic transformation are anticipated to be the cyclohexyl and cyclooctyl rings, as well as the amide linkage.

Metabolism of the cyclohexyl ring is a well-documented pathway for numerous xenobiotics. nih.gov Hydroxylation is the most common transformation, catalyzed predominantly by cytochrome P450 (CYP) enzymes. nih.govnih.gov This process typically results in the formation of monohydroxylated and dihydroxylated metabolites. For a monosubstituted cyclohexyl ring, stereoselective hydroxylation is often observed, leading to the formation of various cis and trans isomers. nih.gov For instance, in the metabolism of the oral antidiabetic drug glibenclamide, which contains a cyclohexyl group, the ring is stereoselectively hydroxylated to produce 3-cis and 4-trans isomers, with the 4-trans isomer being the major metabolite. nih.gov

The N-cyclooctylacetamide portion of the molecule also presents several possibilities for metabolic attack. The cyclooctyl ring, being a large, flexible cycloalkane, is susceptible to hydroxylation at various positions. The specific site of hydroxylation would be influenced by the steric and electronic environment within the active site of the metabolizing enzymes.

Furthermore, the amide bond itself can be a target for metabolic enzymes. While amides are generally more stable to hydrolysis than esters, enzymatic hydrolysis to yield cyclohexylacetic acid and cyclooctylamine is a potential, albeit likely minor, metabolic pathway. Another possibility is N-dealkylation, though this is more common with N-alkylamines than with N-alkylamides. nih.gov

A summary of potential in vitro metabolites is presented below:

Potential Metabolite Metabolic Reaction Anticipated Moiety
Hydroxylated-cyclohexyl metabolitesHydroxylationCyclohexyl ring
Hydroxylated-cyclooctyl metabolitesHydroxylationCyclooctyl ring
Dihydroxylated metabolitesSequential HydroxylationCyclohexyl and/or cyclooctyl rings
Cyclohexylacetic acid and CyclooctylamineAmide hydrolysisAmide linkage

Theoretical Prediction of Metabolic Transformations and Sites

In the absence of empirical data, computational or in silico models provide a powerful means of predicting the metabolic fate of a compound. These models use algorithms based on the known metabolic pathways of a vast library of chemicals to predict the most likely sites of metabolism for a new molecule.

For this compound, theoretical models would likely identify the cyclohexyl and cyclooctyl rings as the primary targets for metabolism. The prediction of the exact site of hydroxylation on these rings can be refined using more sophisticated models that consider the three-dimensional structure of the molecule and its interaction with the active sites of specific CYP isoforms. These models often assess the reactivity of different C-H bonds, with tertiary C-H bonds generally being more susceptible to oxidation than secondary or primary ones. youtube.com

Computational tools can also predict the likelihood of other metabolic reactions, such as N-dealkylation or amide hydrolysis. The stability of the amide bond and the steric hindrance around the nitrogen atom would be key factors in these predictions. fiveable.me The presence of bulky N-substituents can significantly hinder enzymatic reactions like hydrolysis. fiveable.me

Microbial models of metabolism, using organisms such as Cunninghamella elegans, can also serve as a theoretical and practical bridge to mammalian metabolism. This fungus possesses a range of cytochrome P450 enzymes that can produce a metabolic profile similar to that of phase I oxidative metabolism in mammals. rsc.org Studies with phenyl cyclohexane (B81311) derivatives in C. elegans have shown that metabolism is often initiated by hydroxylation. rsc.org

Comparison with Metabolic Profiles of Related Cyclohexyl-Containing Compounds

A comparative analysis of the metabolism of this compound with that of other drugs containing a cyclohexyl moiety can provide valuable insights. The cyclohexyl group is a common structural feature in many pharmaceutical agents. pharmablock.com

Acetohexamide: This oral antidiabetic agent undergoes metabolic oxidation of its cyclohexyl ring to form trans-4'-hydroxyacetohexamide, which is inactive. nih.gov

Glibenclamide (Glyburide): As previously mentioned, this sulfonylurea is metabolized by stereoselective hydroxylation of the cyclohexyl ring to 3-cis and 4-trans isomers. nih.gov

Tramadol: This analgesic contains a cyclohexyl core structure. Its metabolism is complex and involves multiple pathways, but modifications to the cyclohexyl ring are part of its biotransformation. pharmablock.com

Ketamine: This anesthetic contains a methylamino group attached to a cyclohexanone (B45756) moiety. Its metabolism involves N-demethylation followed by hydroxylation of the cyclohexanone ring at various positions. nih.gov

The consistent observation across these examples is that the cyclohexyl ring is a primary site for metabolic hydroxylation. The position and stereochemistry of this hydroxylation can be influenced by the other functional groups present in the molecule and their orientation relative to the ring. This suggests that the primary metabolites of this compound are highly likely to be hydroxylated derivatives of the parent compound.

Patent Landscape and Academic Applications of 2 Cyclohexyl N Cyclooctylacetamide Research

Analysis of Academic Patent Filings Related to Acetamide (B32628) Structures

The patent landscape for acetamide derivatives is extensive, reflecting their wide-ranging biological activities and therapeutic potential. The amide bond is a cornerstone of medicinal chemistry, and patent filings frequently feature acetamide scaffolds as central to the invention. pulsus.compulsus.com These patents cover a diverse array of applications, from anti-inflammatory and analgesic agents to novel treatments for metabolic diseases and cancer. nih.gov

A notable area of patent activity involves substituted acetamide derivatives designed to inhibit specific enzymes or receptors. For instance, a significant patent describes a class of substituted acetamide derivatives that act as potent inhibitors of acyl-coenzyme A: cholesterol acyltransferase (ACAT). acs.org This inhibition is aimed at preventing and treating conditions like hypercholesterolemia and arteriosclerosis, highlighting the therapeutic relevance of this chemical class. acs.org

Other patents focus on novel synthetic processes for creating acetamide derivatives, which can be crucial for industrial-scale production. These include methods for producing diphenylmethylthioacetamide and other derivatives, indicating ongoing efforts to refine and optimize the synthesis of these valuable compounds. nih.govnih.gov Furthermore, patents have been granted for acetamide compounds with applications as anti-ulcer agents, demonstrating the versatility of the acetamide scaffold in targeting different physiological pathways. nih.gov

Recent research that often precedes patent filings shows a continued interest in N-substituted acetamides. For example, newly designed acetamide-sulfonamide scaffolds have been developed and screened for their potential as urease inhibitors, which could have applications in treating infections caused by urease-producing bacteria. nih.govnih.gov Another active area is the development of acetamide derivatives as P2Y14R antagonists for inflammatory diseases like gout. acs.orgnih.govresearchgate.net These examples underscore a clear trend in patenting: the strategic modification of the acetamide core to achieve highly specific biological activity.

The following table summarizes representative patents and research areas for acetamide structures:

Patent/Research AreaCompound ClassReported Application/UtilityReference
US5405873ASubstituted acetamide derivativesACAT inhibitors for hypercholesterolemia acs.org
EP0356176B1N-phenyl acetamide derivativesAnti-ulcer agents nih.gov
Medicinal Chemistry ResearchAcetamide-sulfonamide scaffoldsUrease inhibitors nih.govnih.gov
Medicinal Chemistry ResearchN-substituted acetamide derivativesP2Y14R antagonists for gout acs.orgnih.gov
Medicinal Chemistry ResearchPhenoxy acetamide derivativesAnti-cancer, anti-inflammatory agents nih.gov

Emerging Applications of 2-cyclohexyl-N-cyclooctylacetamide Scaffolds in Research Tools

While this compound itself is not widely documented as a research tool, its core structure—a substituted acetamide—is fundamental to the creation of molecular probes and tools for chemical biology and drug discovery. The acetamide scaffold is a highly versatile platform for generating libraries of compounds with diverse functionalities. bham.ac.uk These libraries are then used in high-throughput screening to identify lead compounds for new therapeutic targets.

A key application of acetamide-based scaffolds is in the development of specific inhibitors for studying biological pathways. For example, the discovery of potent and selective N-substituted acetamide antagonists for the P2Y14 receptor provides researchers with critical tools to investigate the role of this receptor in inflammation and immune responses. acs.orgnih.gov Similarly, the azolylthioacetamide scaffold has been identified as a promising starting point for developing inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. acs.org These inhibitors are invaluable for studying the mechanisms of antibiotic resistance.

The utility of the acetamide moiety also extends to its role as a key structural component in drug conjugates and complex molecular architectures. Researchers have created novel acetamide-sulfonamide scaffolds by conjugating well-known drugs, leading to new chemical entities with potentially enhanced or novel pharmacological profiles. nih.govnih.gov In synthetic chemistry, the acetamide group can be used as a protecting group during the synthesis of complex molecules, which is then removed in a later step. This was a strategy employed in the synthesis of ferrocene-modified tyrosine kinase inhibitors. mdpi.com

The structural features of this compound, namely the cyclohexyl and cyclooctyl groups, contribute to its lipophilicity and three-dimensional structure. In the context of research tools, these features could be exploited to probe binding pockets of proteins that accommodate bulky, non-polar residues. By modifying the acetamide backbone, researchers could potentially develop libraries of compounds for screening against various receptors and enzymes, using the cyclohexyl and cyclooctyl groups to explore specific hydrophobic regions within a target protein.

Future Directions in Synthetic and Mechanistic Research

Future research involving acetamide structures like this compound is likely to advance on several fronts, focusing on synthetic efficiency, mechanistic understanding, and the exploration of new biological targets.

Synthetic Innovations: The development of more sustainable and efficient methods for amide bond formation is a major goal in organic chemistry. pulsus.compulsus.com Future synthetic research will likely focus on:

Green Chemistry Approaches: Moving away from traditional methods that require harsh reagents, researchers are exploring greener alternatives. This includes the use of enzymatic processes and biocatalysis for acetin production, a related ester class, which minimizes waste and environmental impact. mdpi.com

Flow Chemistry: Continuous flow chemistry offers a practical and efficient way to produce challenging amides, especially from less reactive starting materials. researchgate.net This technology allows for better control over reaction conditions and can facilitate safer and more scalable production.

Novel Catalysts: The development of new metal-catalyzed reactions continues to be a vibrant area of research. For instance, cobalt-catalyzed polycyclisation sequences are being used to create complex nitrogen-containing heterocyclic scaffolds from simple ynamides. bham.ac.uk

Mechanistic Investigations: A deeper understanding of how acetamide derivatives interact with their biological targets is crucial for designing more potent and selective drugs. Future mechanistic research may involve:

Computational Modeling: Molecular docking and simulation studies are increasingly used to predict how these molecules bind to receptors and enzymes. nih.govnih.gov These in silico methods help rationalize structure-activity relationships and guide the design of new compounds.

Advanced Spectroscopy: Techniques like X-ray crystallography and advanced NMR can provide detailed atomic-level pictures of ligand-receptor interactions, as demonstrated in studies of P2Y14R antagonists. acs.orgnih.gov

Exploration of New Applications: The acetamide scaffold will undoubtedly be used to explore new therapeutic areas. Phenoxy acetamide derivatives, for example, are being investigated for a wide range of activities, including as anti-cancer, anti-convulsant, and anti-microbial agents. nih.gov The inherent versatility of the acetamide structure ensures its continued prominence as a privileged scaffold in the search for new medicines. nih.gov

The following table outlines key future research directions for acetamide chemistry:

Research DirectionFocus AreaPotential ImpactReference
Synthetic ChemistryGreen and Flow ChemistryMore efficient, sustainable, and scalable production of amides. mdpi.comresearchgate.net
Mechanistic StudiesComputational and Structural BiologyRational design of more potent and selective drug candidates. nih.govnih.gov
Medicinal ChemistryExploration of Novel Biological TargetsDiscovery of new treatments for a wide range of diseases. nih.govacs.org
Materials ScienceDevelopment of Novel PolymersCreation of new materials with diverse industrial applications. pulsus.compulsus.com

Conclusion and Future Research Directions for 2 Cyclohexyl N Cyclooctylacetamide

Summary of Key Academic Findings

The synthesis of 2-cyclohexyl-N-cyclooctylacetamide is typically achieved through the reaction of cyclohexylamine (B46788) with cyclooctanoyl chloride. evitachem.com This standard amide synthesis is a well-established method in organic chemistry.

In terms of its properties, while specific empirical data is not widely published, it is characterized as a white crystalline solid that is soluble in organic solvents. evitachem.com Its potential as an analgesic agent is the primary point of interest for the scientific community. The proposed mechanism of action, extrapolated from the broader class of N-cycloalkylacetamides, involves the modulation of pain pathways within the central nervous system. It is hypothesized that the compound may interact with opioid receptors or other pain-related receptors, leading to a reduction in pain perception. evitachem.com

The structural components of this compound, namely the cyclohexyl and cyclooctyl moieties attached to an acetamide (B32628) core, are thought to be crucial for its potential biological activity. The lipophilic nature of the cycloalkyl groups may influence the compound's ability to cross biological membranes and interact with its molecular targets.

Table 1: General Profile of this compound

PropertyDescription
Chemical Class N-cycloalkylacetamide
Potential Application Analgesic
Proposed Mechanism Modulation of pain pathways
Synthesis Reaction of cyclohexylamine and cyclooctanoyl chloride
Physical State White crystalline solid
Solubility Soluble in organic solvents

Unanswered Questions and Research Gaps

Specific Biological Targets: The precise molecular targets of this compound have not been identified. It is unknown whether it interacts with specific subtypes of opioid receptors, or if it acts on other receptors or ion channels involved in nociception.

In Vitro and In Vivo Efficacy: There is a lack of published data from in vitro and in vivo studies to confirm its analgesic efficacy. Without such studies, its potential as a therapeutic agent remains speculative.

Structure-Activity Relationship (SAR): Detailed SAR studies have not been performed for this compound. Understanding how modifications to the cyclohexyl, cyclooctyl, or acetamide components affect its activity is crucial for the rational design of more potent and selective analogs.

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are unknown. This information is vital for assessing its drug-like properties and potential for clinical development.

Stereochemistry and Activity: The influence of stereoisomerism on the biological activity of this compound has not been investigated. It is possible that different stereoisomers exhibit varying potencies and selectivities.

Prospective Research Avenues for Advanced Understanding

To address the existing knowledge gaps and to fully elucidate the potential of this compound, several avenues of research should be pursued. These include:

Systematic Synthesis and Characterization: A comprehensive program to synthesize and fully characterize this compound and a library of related analogs is a fundamental first step. This would provide the necessary chemical matter for detailed biological evaluation.

In Vitro Pharmacological Profiling: The synthesized compounds should be screened against a broad panel of receptors and enzymes associated with pain signaling. This would help to identify the primary molecular target(s) and elucidate the mechanism of action.

In Vivo Analgesic Models: Promising compounds from in vitro studies should be evaluated in established animal models of pain to determine their efficacy, potency, and duration of action.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the SAR of the N-cycloalkylacetamide scaffold is warranted. This would involve synthesizing and testing a variety of analogs with modifications to the cycloalkyl groups and the linker to understand the key structural determinants of activity.

Computational Modeling: Molecular modeling and docking studies could be employed to predict the binding modes of this compound and its analogs to potential biological targets, thereby guiding the design of new compounds.

Pharmacokinetic and Toxicological Studies: For any lead compounds that emerge, a thorough investigation of their pharmacokinetic properties and a preliminary assessment of their toxicity will be necessary to evaluate their potential for further development.

By pursuing these research directions, the scientific community can move from a general understanding of N-cycloalkylacetamides to a specific and detailed knowledge of this compound, ultimately determining its true potential as a novel analgesic agent.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-cyclohexyl-N-cyclooctylacetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling using carbodiimide-based reagents (e.g., DCC) and catalysts (e.g., DMAP). For example, a structurally similar N-cyclohexylacetamide derivative was synthesized by reacting phenylglyoxylic acid with cyclohexylamine in methylene chloride, followed by purification via column chromatography (30% ethyl acetate/hexane) . Optimization involves adjusting molar ratios (e.g., 1:1.1 acid-to-amine ratio), solvent choice (polar aprotic solvents for better solubility), and reaction monitoring via TLC/HPLC. Post-synthesis, recrystallization in ethyl acetate/hexane yields high-purity crystals suitable for X-ray analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :

  • NMR : ¹H NMR will show cyclohexyl protons as multiplet signals (δ 1.0–2.0 ppm) and amide N–H as a broad singlet (δ ~5–6 ppm). ¹³C NMR confirms the carbonyl (δ ~170 ppm) and cyclohexyl/cyclooctyl carbons .
  • Mass Spectrometry : ESI-MS can detect the molecular ion peak [M+H]⁺, with fragmentation patterns indicating loss of cycloalkyl groups.
  • X-ray Crystallography : Provides definitive confirmation of molecular conformation, as demonstrated for N-cyclohexyl-2-oxo-2-phenylacetamide, which exhibited a torsion angle of −129.9° between carbonyl groups .

Q. What safety precautions and personal protective equipment (PPE) are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines for similar acetamides:

  • PPE : EN 166-compliant safety goggles, nitrile gloves, and lab coats.
  • Engineering Controls : Use fume hoods to minimize inhalation risks.
  • Waste Disposal : Decontaminate via incineration or licensed chemical waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?

  • Methodological Answer :

  • Standardized Protocols : Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility measurements.
  • Cross-Validation : Compare with structurally analogous compounds, such as N-cyclohexyl-2-hydroxyacetamide (melting point: 384–385 K confirmed via X-ray) .
  • Reproducibility : Document reaction conditions (e.g., solvent purity, heating rates) to minimize variability .

Q. What computational approaches are suitable for predicting the biological activity or molecular interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., enzymes) using InChI keys from PubChem for 3D structure input .
  • QSAR Modeling : Train models using descriptors like logP and topological polar surface area (TPSA) to predict bioactivity, referencing data from related acetamides .
  • MD Simulations : Analyze stability of ligand-protein complexes in simulated biological environments (e.g., GROMACS) .

Q. How can researchers design experiments to elucidate the metabolic pathways or degradation products of this compound in environmental/biological systems?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS.
  • Environmental Degradation : Expose the compound to UV light or soil microbiota, then analyze degradation products using high-resolution mass spectrometry (HRMS). Note: Ecological toxicity data may require primary experimentation due to limited existing studies .

Q. What are the best practices for documenting the synthesis and characterization of this compound to ensure reproducibility?

  • Methodological Answer :

  • Experimental Reporting : Include detailed protocols per Beilstein Journal guidelines: solvent volumes, catalyst concentrations, and purification steps .
  • Data Deposition : Upload spectral data to PubChem or institutional repositories. For novel compounds, provide X-ray crystallography data (CIF files) .
  • Supporting Information : Attach raw HPLC chromatograms and NMR spectra as supplementary files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.